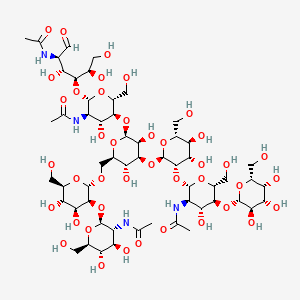

G-NGA2 N-Glycan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C56H94N4O41 |

|---|---|

Molecular Weight |

1479.3 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C56H94N4O41/c1-14(69)57-18(5-61)30(74)44(19(73)6-62)96-51-28(59-16(3)71)37(81)46(25(12-68)93-51)98-54-43(87)47(35(79)26(95-54)13-88-55-48(40(84)33(77)22(9-65)91-55)100-50-27(58-15(2)70)36(80)31(75)20(7-63)89-50)99-56-49(41(85)34(78)23(10-66)92-56)101-52-29(60-17(4)72)38(82)45(24(11-67)94-52)97-53-42(86)39(83)32(76)21(8-64)90-53/h5,18-56,62-68,73-87H,6-13H2,1-4H3,(H,57,69)(H,58,70)(H,59,71)(H,60,72)/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |

InChI Key |

ZWQQPAMISBLNAI-ZWMKEPOGSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of G-NGA2 N-Glycan: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

G-NGA2, a monogalactosylated, asialo, bi-antennary N-glycan, represents a fundamental structural motif in glycosylation, playing a pivotal role in a myriad of biological processes. As a key component of the cellular glycome, the presence and presentation of G-NGA2 on glycoproteins can profoundly influence protein folding, stability, and function. Furthermore, this glycan structure is critically involved in mediating cellular communication, modulating immune responses, and has been implicated in the pathophysiology of various diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth exploration of the biological significance of G-NGA2 N-glycan, consolidating current understanding of its function, analytical methodologies, and its emerging role as a biomarker and therapeutic target.

Introduction to this compound

N-linked glycosylation is a crucial post-translational modification where an oligosaccharide, or glycan, is attached to an asparagine residue of a protein. The this compound, also known as G1, is a complex bi-antennary N-glycan characterized by the presence of a single terminal galactose residue on one of its antennae. Its systematic name is monogalactosylated, asialo, bi-antennary N-linked glycan. This structure is a common constituent of glycoproteins found on the cell surface and in circulation.[1] The specific arrangement of monosaccharides in G-NGA2 creates a unique molecular signature that can be recognized by various glycan-binding proteins, thereby dictating the biological activity of the glycoprotein to which it is attached.

Core Biological Functions

The terminal galactose of the G-NGA2 structure is a critical determinant of its biological function. This monosaccharide can serve as a ligand for a variety of lectins, particularly galectins, which are a family of β-galactoside-binding proteins.[1][2] The interaction between G-NGA2 and galectins can initiate or modulate a range of cellular processes.

Protein Folding and Stability

N-glycans, including the G-NGA2 structure, play a fundamental role in the quality control of protein synthesis within the endoplasmic reticulum. The glycan moiety can act as a chaperone, guiding the proper folding of polypeptide chains and preventing aggregation.[3][4] The presence of N-glycans can also enhance the thermodynamic stability of the folded protein, protecting it from degradation.

Cell Adhesion and Migration

The glycosylation of cell surface adhesion molecules, such as integrins, is essential for their function. The N-glycans on these proteins can modulate their conformation and their ability to bind to the extracellular matrix, thereby influencing cell adhesion, migration, and invasion. Alterations in the expression of G-NGA2 and other N-glycans on integrins have been associated with changes in cell motility and have implications for cancer metastasis.

Immune Response Modulation

The glycosylation of immunoglobulins, particularly IgG, is a critical factor in their effector functions. The presence of terminal galactose, as in the G-NGA2 structure, on the Fc region of IgG can influence its interaction with Fcγ receptors on immune cells and the complement component C1q. Specifically, galactosylation of IgG Fc glycans can enhance complement-dependent cytotoxicity (CDC). Changes in the levels of galactosylated IgG, including an increase in agalactosylated (G0) forms and alterations in monogalactosylated (G1) forms like G-NGA2, are a hallmark of several autoimmune diseases, such as rheumatoid arthritis.

Role in Disease Pathophysiology

Cancer

Aberrant glycosylation is a universal feature of cancer cells. Changes in the expression of N-glycans, including the branching and terminal modifications like galactosylation, can impact cancer progression by affecting cell signaling, adhesion, and metastasis. For instance, the interaction of galactosylated N-glycans on the surface of cancer cells with galectins can promote the formation of a galectin-glycoprotein lattice that retains growth factor receptors on the cell surface, thereby enhancing pro-survival signaling.

Autoimmune Diseases

As mentioned, alterations in IgG glycosylation are strongly associated with autoimmune diseases. In rheumatoid arthritis, a decrease in the galactosylation of IgG N-glycans, leading to a higher proportion of G0 structures relative to G1 (like G-NGA2) and G2 structures, is a well-established biomarker of the disease. This altered glycosylation profile is thought to contribute to the pro-inflammatory state by modulating the interaction of IgG with Fc receptors.

Quantitative Data Summary

While specific quantitative data for this compound across various biological contexts is an active area of research, studies on broader glycan classes provide valuable insights. The following tables summarize representative quantitative data related to galactosylated N-glycans.

Table 1: Relative Abundance of IgG N-Glycans in Healthy Individuals and Rheumatoid Arthritis Patients

| Glycan Trait | Healthy Controls (%) | Rheumatoid Arthritis Patients (%) | Reference |

| Agalactosylated (G0) | ~35% | Significantly Increased | |

| Monogalactosylated (G1) | ~35% | Significantly Decreased | |

| Digalactosylated (G2) | ~15% | Significantly Decreased |

Table 2: Lectin Binding Affinities for Galactosylated Glycans

| Lectin | Ligand | Dissociation Constant (Kd) | Method | Reference |

| Galectin-1 | N-acetyllactosamine (LacNAc) | ~100 µM | Isothermal Titration Calorimetry | |

| Galectin-3 | LacNAc | ~50 µM | Surface Plasmon Resonance | |

| Ricinus Communis Agglutinin I (RCA-I) | Terminal β-Galactose | High Affinity | Glycan Microarray |

Note: The binding affinities of lectins for monovalent carbohydrates are typically in the micromolar to millimolar range. However, multivalency in both the lectin and the glycoprotein can lead to much higher avidity (nanomolar range).

Signaling Pathways

The this compound is a key player in galectin-mediated signaling. Galectins can cross-link glycoproteins on the cell surface, forming a dynamic lattice that regulates receptor clustering, endocytosis, and signal transduction.

Galectin-Glycoprotein Lattice Formation and Signaling

Caption: Galectin-mediated cross-linking of glycoprotein receptors via G-NGA2 N-glycans.

Experimental Protocols

N-Glycan Release and Labeling for Analysis

This protocol describes the enzymatic release of N-glycans from a purified glycoprotein, followed by fluorescent labeling for analysis by HPLC or mass spectrometry.

Materials:

-

Purified glycoprotein

-

Denaturation buffer (e.g., with SDS and DTT)

-

Iodoacetamide (IAM)

-

PNGase F

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])

-

Labeling reaction solution (e.g., DMSO and glacial acetic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., HILIC)

Procedure:

-

Denaturation and Reduction: Denature the glycoprotein sample in denaturation buffer at 100°C for 10 minutes. Cool and add a reducing agent like DTT, then incubate at 56°C for 1 hour.

-

Alkylation: Cool the sample to room temperature and add IAM. Incubate in the dark for 1 hour to alkylate the reduced cysteine residues.

-

Enzymatic Release of N-Glycans: Add PNGase F to the sample and incubate at 37°C for 18-24 hours to cleave the N-glycans from the protein.

-

Fluorescent Labeling: Dry the released glycans and add the 2-AB labeling reagent. Incubate at 65°C for 2-3 hours.

-

Purification of Labeled Glycans: Purify the labeled glycans from excess labeling reagent using HILIC SPE cartridges. Elute the labeled glycans and dry them for analysis.

Mass Spectrometry Analysis of N-Glycans

This protocol outlines a general workflow for the analysis of released N-glycans by MALDI-TOF mass spectrometry.

Materials:

-

Purified, labeled N-glycans

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB])

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Mix the purified N-glycan sample with the MALDI matrix solution.

-

Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the matrix and analyte.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative ion mode, depending on the nature of the glycan and any derivatization.

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of the different N-glycans in the sample. The mass of G-NGA2 can be used to identify its corresponding peak.

Workflow for N-Glycan Analysis

Caption: A typical experimental workflow for the analysis of N-glycans from glycoproteins.

Conclusion and Future Perspectives

The this compound is a deceptively simple structure with profound biological implications. Its role as a recognition motif for glycan-binding proteins places it at the crossroads of numerous cellular processes, from maintaining protein homeostasis to orchestrating complex immune responses. The association of altered G-NGA2 levels with diseases like cancer and rheumatoid arthritis underscores its potential as a valuable biomarker for diagnosis and prognosis.

Future research should focus on elucidating the specific signaling pathways and molecular interactions governed by G-NGA2 on different glycoproteins. The development of high-throughput, quantitative methods for analyzing specific glycoforms like G-NGA2 will be crucial for its clinical translation. Furthermore, a deeper understanding of the enzymatic machinery responsible for G-NGA2 synthesis, such as β-1,4-galactosyltransferases, may reveal novel therapeutic targets for diseases characterized by aberrant glycosylation. As our appreciation for the complexity of the glycome grows, the biological significance of fundamental structures like G-NGA2 will undoubtedly continue to be a fertile ground for scientific discovery and therapeutic innovation.

References

- 1. Glycosylation, galectins and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galectin–glycan lattices regulate cell-surface glycoprotein organization and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aspariaglycomics.com [aspariaglycomics.com]

- 4. Antibody Glycosylation in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture and Impact of Monogalactosylated Bi-antennary N-Glycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of a vast array of proteins. Among the diverse repertoire of N-glycan structures, monogalactosylated bi-antennary glycans represent a key molecular motif with significant implications in immunology, disease pathology, and the development of biotherapeutics. This technical guide provides an in-depth exploration of the structure and function of these specific glycans, supported by quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and analytical workflows.

Structural Hallmarks of Monogalactosylated Bi-antennary N-Glycans

N-glycans are oligosaccharide chains covalently attached to the asparagine (Asn) residue of a protein within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[1] The fundamental architecture of a bi-antennary complex N-glycan consists of a common pentasaccharide core (Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAcβ1-Asn) with two branching antennae.

A monogalactosylated bi-antennary N-glycan is characterized by the presence of a single galactose (Gal) residue on one of its two antennae. The most common linkage is a β1-4 linkage to an N-acetylglucosamine (GlcNAc) residue.[2] The position of this single galactose residue can vary, being present on either the α1-3 or α1-6 mannose arm, leading to structural isomers with potentially distinct biological activities.[3] Further heterogeneity can be introduced by core fucosylation (the addition of a fucose residue to the core GlcNAc) and the presence of a bisecting GlcNAc.[4][5]

A representative structure of a core-fucosylated monogalactosylated bi-antennary N-glycan (G1F) is depicted below.

Functional Significance in Therapeutic Antibodies

The glycosylation profile of monoclonal antibodies (mAbs), particularly within the crystallizable fragment (Fc) region, is a critical quality attribute that significantly modulates their effector functions. The N-glycan at the conserved Asn297 site of the CH2 domain plays a crucial role in mediating these effects.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

ADCC is a key mechanism of action for many therapeutic antibodies, involving the recognition of antibody-coated target cells by immune effector cells (like Natural Killer cells) through Fcγ receptors (FcγRs). The absence of core fucose on the N-glycan dramatically enhances the binding affinity of IgG1 to FcγRIIIa, leading to a significant increase in ADCC activity. While galactosylation status has a less pronounced direct effect on ADCC compared to fucosylation, the presence of galactose can influence the overall conformation of the Fc region and indirectly modulate FcγR binding.

Complement-Dependent Cytotoxicity (CDC)

CDC is another important effector function where the Fc portion of an antibody activates the complement cascade, leading to the formation of a membrane attack complex and lysis of the target cell. The galactosylation level of the Fc N-glycan is directly correlated with the efficiency of C1q binding, the first step in the classical complement pathway. Monoclonal antibodies with higher levels of galactosylation (G1 and G2 glycoforms) exhibit enhanced CDC activity. Conversely, the removal of terminal galactose residues can lead to a significant reduction in CDC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the impact of monogalactosylated bi-antennary N-glycans on antibody function.

Table 1: Relative Abundance of N-Glycan Species in a Representative Monoclonal Antibody

| Glycan Species | Abbreviation | Relative Abundance (%) |

| Core-fucosylated, agalactosylated bi-antennary | G0F | 40-50 |

| Core-fucosylated, monogalactosylated bi-antennary | G1F | 30-40 |

| Core-fucosylated, digalactosylated bi-antennary | G2F | 5-15 |

| High Mannose Species | Man5/Man6 | < 5 |

| Sialylated Species | G1FS1/G2FS1 | < 2 |

Note: Values are representative and can vary significantly depending on the cell line, culture conditions, and purification process.

Table 2: Impact of Galactosylation on C1q Binding Affinity

| Glycoform | C1q Binding Affinity (Relative Units) |

| Agalactosylated (G0) | 1.0 |

| Monogalactosylated (G1) | ~1.5 - 2.0 |

| Digalactosylated (G2) | ~2.0 - 2.5 |

Source: Adapted from studies demonstrating increased C1q binding with higher galactosylation.

Experimental Protocols

The analysis of N-glycan structures is a complex process that typically involves several steps: release of glycans from the protein, labeling, and analysis by various techniques.

N-Glycan Release from Glycoproteins

A common method for releasing N-glycans is enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).

Protocol: PNGase F-mediated N-Glycan Release

-

Denaturation: To 20-100 µg of purified glycoprotein in an Eppendorf tube, add a denaturing buffer (e.g., 1.33% SDS) and incubate at 65°C for 10 minutes.

-

Reduction and Alkylation (Optional but Recommended):

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Neutralization: Add a non-ionic detergent (e.g., 4% Igepal-CA630 or Triton X-100) to sequester the SDS.

-

Enzymatic Digestion: Add 1-2 units of PNGase F and incubate overnight at 37°C.

-

Glycan Purification: The released glycans can be separated from the protein backbone using solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase.

References

- 1. Glycosylation's Impact on Antibody Effector Functions | Mabion [mabion.eu]

- 2. N-Glycan Profiling: Methods and Analytical Strategies - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Aspects of N-Glycosylations and the C-terminal Region in Human Glypican-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis Pathway of Asialo N-Glycans in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biosynthesis pathway of asialo N-glycans in mammalian cells. It details the enzymatic cascade, cellular compartmentalization, and key regulatory mechanisms. This document is intended to serve as a technical resource, offering detailed experimental protocols for the analysis of N-glycans and presenting quantitative data to support further research and development in glycoscience.

Introduction to Asialo N-Glycans

N-linked glycosylation is a critical post-translational modification that profoundly influences the structure and function of a vast number of proteins in mammalian cells. This process involves the covalent attachment of oligosaccharides, or glycans, to asparagine residues. The biosynthesis of these N-glycans is a complex, non-template-driven process that occurs across the endoplasmic reticulum (ER) and Golgi apparatus, involving a multitude of glycosyltransferases and glycosidases.

Asialo N-glycans are a specific subset of complex N-glycans that lack terminal sialic acid residues. The presence or absence of sialic acid, a negatively charged monosaccharide, at the termini of N-glycan antennae has significant implications for protein half-life, receptor-ligand interactions, and cellular adhesion. Understanding the biosynthetic pathway that leads to the formation of asialo N-glycans is therefore crucial for fields ranging from fundamental cell biology to the development of therapeutic glycoproteins. This guide will elucidate the step-by-step enzymatic reactions that define this pathway.

The Biosynthesis Pathway of Asialo N-Glycans

The formation of asialo N-glycans is an integral part of the broader N-glycan biosynthesis pathway. The initial stages, occurring in the endoplasmic reticulum, are common to all N-glycans. The diversification into high-mannose, hybrid, and complex N-glycans, including asialo forms, takes place in the Golgi apparatus.

Early Stages in the Endoplasmic Reticulum

N-glycan biosynthesis begins on the cytoplasmic face of the ER with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichol phosphate carrier.[1] This precursor, Glc₃Man₉GlcNAc₂, is then flipped into the ER lumen. The oligosaccharyltransferase (OST) complex catalyzes the en bloc transfer of this 14-sugar glycan to nascent polypeptide chains at the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[2] Following transfer, the N-glycan undergoes initial trimming by α-glucosidases I and II, which sequentially remove the three terminal glucose residues.[2]

Processing in the Golgi Apparatus: The Path to Complex N-Glycans

Upon transport to the Golgi apparatus, glycoproteins undergo further processing, which determines their final glycan structure. The pathway leading to complex N-glycans, the precursors to asialo N-glycans, is a highly ordered series of enzymatic reactions compartmentalized within the cis-, medial-, and trans-Golgi cisternae.[3]

The key steps are as follows:

-

Mannose Trimming (cis-Golgi): Golgi α-mannosidase I removes α-1,2-linked mannose residues from the Man₉GlcNAc₂ structure to generate a Man₅GlcNAc₂ intermediate.[4]

-

Addition of the First GlcNAc (medial-Golgi): N-acetylglucosaminyltransferase I (MGAT1) adds a β-1,2-linked N-acetylglucosamine (GlcNAc) to the terminal α-1,3-mannose of the Man₅GlcNAc₂ core. This is a critical branching point, committing the glycan to the hybrid or complex pathway.

-

Further Mannose Trimming (medial-Golgi): α-mannosidase II removes the two terminal α-1,3- and α-1,6-linked mannose residues, but only after the action of MGAT1. This results in a GlcNAcMan₃GlcNAc₂ core structure.

-

Addition of the Second GlcNAc (medial-Golgi): N-acetylglucosaminyltransferase II (MGAT2) adds a second β-1,2-linked GlcNAc to the terminal α-1,6-mannose, creating a biantennary complex N-glycan.

-

Core Fucosylation (medial-Golgi): α-1,6-fucosyltransferase (FUT8) can add a fucose residue to the innermost GlcNAc attached to the asparagine.

-

Branching (medial- to trans-Golgi): Further branching can be introduced by N-acetylglucosaminyltransferases IV (MGAT4) and V (MGAT5), creating tri- and tetra-antennary structures, respectively. A bisecting GlcNAc can also be added by MGAT3.

-

Galactosylation (trans-Golgi): β-1,4-galactosyltransferases (B4GALT) add galactose residues to the terminal GlcNAc residues of the antennae, forming N-acetyllactosamine (LacNAc) units.

At this stage, the N-glycan is considered an asialo N-glycan . The pathway diverges here, depending on the action of sialyltransferases.

The Final Step: Sialylation vs. Asialo Termination

The terminal galactose residues of complex N-glycans are the primary substrates for sialyltransferases. These enzymes, located in the trans-Golgi and trans-Golgi network (TGN), catalyze the transfer of sialic acid (typically N-acetylneuraminic acid, Neu5Ac) from the sugar nucleotide donor CMP-Neu5Ac to the terminal galactose. The linkage can be either α-2,3 or α-2,6, depending on the specific sialyltransferase.

The formation of an asialo N-glycan is therefore the result of the N-glycan biosynthesis pathway proceeding through the complex branch but not undergoing this final sialylation step. This can be due to several factors, including the absence or low activity of the relevant sialyltransferases in a particular cell type or cellular state, or limited availability of the CMP-Neu5Ac donor.

Caption: Biosynthesis pathway of asialo and sialylated N-glycans in mammalian cells.

Quantitative Data on Asialo N-Glycan Biosynthesis

The efficiency and outcome of the N-glycosylation pathway are determined by the kinetic properties of the involved enzymes and the relative abundance of different glycan structures, which can vary significantly between cell types.

Kinetic Parameters of Key Golgi Glycosyltransferases

The Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) of glycosyltransferases are critical determinants of the final glycan profile. The Kₘ value for the nucleotide sugar donor is particularly important, as the intracellular concentrations of these donors can be limiting.

| Enzyme Family | Enzyme Example | Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | Cell/Tissue Source |

| N-acetylglucosaminyltransferases | Human GnT-IVa | UDP-GlcNAc | 0.12 | - | COS7 cells |

| Human GnT-IVb | UDP-GlcNAc | 0.24 | - | COS7 cells | |

| MGAT1 | UDP-GlcNAc | ~0.04 | - | - | |

| MGAT5 | UDP-GlcNAc | ~10 | - | - | |

| β-1,4-galactosyltransferases | Human B4GALT1 | UDP-Gal | - | - | E. coli |

| Agalacto-poly-N-acetyllactosamine | 0.17 | - | E. coli | ||

| Lacto-N-triose II | 0.19 | - | E. coli | ||

| Human B4GALT4 | 6-O-sulfoGlcNAc | - | 3.6 | - | |

| GlcNAc | - | 1.5 | - |

Note: '-' indicates data not specified in the cited sources. Kinetic parameters can vary depending on the specific acceptor substrate and experimental conditions.

Relative Abundance of N-Glycan Structures in Mammalian Cell Lines

The N-glycan profiles of commonly used mammalian cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, have been extensively characterized. These profiles reveal the prevalence of asialo, sialylated, and other N-glycan structures.

| Glycan Structure | CHO Cells (%) | HEK293 Cells (%) |

| High Mannose | ||

| Man5 | 5.2 | 11.8 |

| Complex (Asialo) | ||

| FA2 | 32.8 | - |

| FA2G1 | 16.7 | - |

| FA2G2 | 8.6 | 4.9 |

| Complex (Sialylated) | ||

| FA2G2S1 | 14.1 | - |

| A2G2S1 | 9.3 | - |

Data represents a selection of abundant glycans and can vary based on culture conditions and specific cell line variants. FA2: core-fucosylated, biantennary, agalactosylated; FA2G1: core-fucosylated, biantennary, monogalactosylated; FA2G2: core-fucosylated, biantennary, digalactosylated; S1: monosialylated; A2G2S1: biantennary, digalactosylated, monosialylated.

Regulation of Asialo N-Glycan Biosynthesis

The production of asialo N-glycans is tightly regulated at multiple levels, from the synthesis of nucleotide sugar donors to the expression and activity of key enzymes, often under the control of major signaling pathways.

Metabolic Regulation of Nucleotide Sugar Donors

The availability of nucleotide sugar donors, such as UDP-GlcNAc and UDP-Gal, is a critical regulatory point. The hexosamine biosynthetic pathway (HBP) synthesizes UDP-GlcNAc from glucose, glutamine, acetyl-CoA, and UTP. The flux through this pathway is sensitive to the nutrient status of the cell and is regulated by feedback inhibition of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), by UDP-GlcNAc.

Caption: The Hexosamine Biosynthetic Pathway for UDP-GlcNAc synthesis.

Signaling Pathway Regulation

Major signaling pathways, such as the PI3K/Akt/mTOR pathway, play a crucial role in regulating glycosylation by influencing the expression of glycosyltransferases and the metabolism of nucleotide sugars. For instance, activation of the PI3K/Akt pathway has been shown to be involved in the regulation of N-acetylglucosaminyltransferase V (MGAT5) expression. Growth factor signaling can also impact the expression of various glycosyltransferases, thereby altering the cell's glycomic profile.

Caption: PI3K/Akt signaling pathway regulation of glycosylation.

Experimental Protocols for Asialo N-Glycan Analysis

The analysis of asialo N-glycans typically involves their release from the glycoprotein, fluorescent labeling, and separation by chromatography, followed by mass spectrometry for structural elucidation.

N-Glycan Release using PNGase F

Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc and the asparagine residue of high mannose, hybrid, and complex N-glycans.

Protocol (Denaturing Conditions):

-

Combine 1-20 µg of glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer, and H₂O to a total volume of 10 µL.

-

Heat at 100°C for 10 minutes to denature the protein.

-

Chill on ice and briefly centrifuge.

-

Add 2 µL of 10X GlycoBuffer 2 and 2 µL of 10% NP-40 to the denatured glycoprotein. Bring the total volume to 20 µL with H₂O.

-

Add 1-2 µL of PNGase F and incubate at 37°C for 1-2 hours.

Fluorescent Labeling with 2-Aminobenzamide (2-AB)

The released glycans are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), via reductive amination to enable sensitive detection.

Protocol:

-

Dry the released glycan sample in a centrifugal evaporator.

-

Prepare the labeling reagent by dissolving 2-AB dye in a mixture of DMSO and glacial acetic acid, and then adding a reducing agent (e.g., sodium cyanoborohydride).

-

Add 5 µL of the labeling reagent to the dried glycan sample.

-

Incubate the reaction at 65°C for 2-3 hours.

-

Remove excess labeling reagent using a solid-phase extraction (SPE) cleanup cartridge.

HILIC-HPLC Analysis of Labeled N-Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard method for separating fluorescently labeled N-glycans based on their hydrophilicity.

Typical HILIC-HPLC Conditions:

-

Column: Amide-based HILIC column (e.g., 2.1 x 150 mm, 1.7 µm).

-

Mobile Phase A: 100 mM ammonium formate, pH 4.4.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from high to low acetonitrile concentration (e.g., 70-53% B over 25 minutes).

-

Flow Rate: 0.4-0.6 mL/min.

-

Detection: Fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm for 2-AB).

Mass Spectrometry (MALDI-TOF MS) for Structural Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is used to determine the mass of the separated glycans, allowing for compositional analysis and structural confirmation.

Sample Preparation for MALDI-TOF MS:

-

Mix 1 µL of the purified labeled glycan sample with 3 µL of a MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA).

-

Spot 1.5 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

Acquire mass spectra in positive ion reflectron mode.

Caption: Experimental workflow for the analysis of N-glycans from glycoproteins.

Conclusion

The biosynthesis of asialo N-glycans represents a crucial branch of the complex N-glycosylation pathway in mammalian cells. Its outcome is determined by a finely tuned interplay of enzymatic activities within the Golgi apparatus, the availability of metabolic precursors, and overarching cellular signaling networks. A thorough understanding of this pathway, supported by robust analytical methodologies and quantitative data, is essential for advancing our knowledge of glycoprotein function in health and disease and for the rational design and manufacturing of therapeutic proteins with optimized glycosylation profiles. This guide provides a foundational resource for researchers and professionals engaged in these endeavors.

References

The G-NGA2 N-Glycan: A Technical Guide to its Discovery, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the G-NGA2 N-Glycan, also known as G0, an asialo-, agalacto-, bi-antennary complex-type N-glycan. While a singular "discovery" of this foundational glycan is difficult to pinpoint, its characterization has been integral to the broader history of immunoglobulin G (IgG) glycosylation research, which began to gain significant traction in the 1970s. This document details the structural characteristics of G-NGA2, its profound impact on the function of glycoproteins, particularly IgG antibodies, and the detailed experimental protocols utilized for its release, purification, and analysis. Furthermore, this guide elucidates the signaling pathways modulated by the presence of G-NGA2 on IgG, primarily through its influence on Fcγ receptor (FcγR) affinity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, immunology, and therapeutic drug development.

Introduction to this compound

The this compound, systematically named asialo-, agalacto-, bi-antennary N-glycan and commonly referred to as G0, is a core N-glycan structure found on many mammalian glycoproteins.[1][2] It is a complex-type N-glycan, meaning it has a core pentasaccharide structure (Man3GlcNAc2) with two antennae, both of which terminate in N-acetylglucosamine (GlcNAc) residues. The defining features of G-NGA2 are the absence of terminal sialic acid (asialo-) and galactose (agalacto-) residues.[1][2][3] This glycan is particularly abundant on serum glycoproteins, including the Fc region of immunoglobulin G (IgG) antibodies.

The glycosylation profile of IgG, and specifically the prevalence of the G0 glycoform, is a critical determinant of its effector functions. Variations in the terminal sugars of the Fc glycan, such as the presence or absence of galactose, can significantly alter the conformation of the Fc region, thereby modulating its binding affinity to Fcγ receptors (FcγRs) on immune cells and influencing downstream immunological pathways.

Physicochemical Properties of this compound

The fundamental characteristics of the this compound are summarized in the table below. These properties are essential for its analysis and characterization by various biochemical and biophysical techniques.

| Property | Value | Reference |

| Systematic Name | Asialo-, agalacto-, bi-antennary complex-type N-glycan | |

| Common Synonyms | G0, NGA2, A2 | |

| Molecular Formula | C56H94N4O41 | Not explicitly found |

| Molecular Weight (unlabeled) | Approximately 1317 Da | Not explicitly found |

| Molecular Weight (2-AA labeled) | Approximately 1438 Da | |

| Core Structure | Bi-antennary complex-type N-glycan | |

| Terminal Residues | N-acetylglucosamine (GlcNAc) |

Biological Significance and Signaling Pathways

The primary biological significance of the G-NGA2 (G0) glycan lies in its role as a modulator of immunoglobulin G (IgG) effector functions. The presence of G0 glycans on the Fc region of IgG is associated with a pro-inflammatory response. This is primarily due to the altered binding affinity of agalactosylated IgG to Fcγ receptors (FcγRs) on the surface of immune cells.

Modulation of Fcγ Receptor (FcγR) Signaling

IgG antibodies mediate their effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis, by binding to FcγRs on immune cells like natural killer (NK) cells, macrophages, and neutrophils. The absence of terminal galactose residues on the Fc glycan (as in the G0 glycoform) can influence the conformation of the Fc region, thereby altering its affinity for different FcγRs. While the absence of fucose is the dominant factor in enhancing ADCC, the galactosylation status also plays a role. Some studies suggest that agalactosylated IgG may have a higher affinity for certain activating FcγRs, leading to a more potent pro-inflammatory response.

The general signaling pathway initiated by the crosslinking of activating FcγRs is depicted below. The binding of IgG-antigen complexes to activating FcγRs leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases. This initiates a downstream signaling cascade involving Syk kinase, leading to calcium mobilization and the activation of pathways that result in cellular responses like phagocytosis, cytokine release, and cytotoxicity. The prevalence of G-NGA2 on IgG can thus influence the magnitude of this response.

Caption: Fcγ Receptor Signaling Pathway modulated by G-NGA2-containing IgG.

Role in Disease

Elevated levels of agalactosylated IgG (containing G-NGA2) have been observed in several chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. This correlation suggests that the glycosylation state of IgG, and specifically the abundance of the G0 glycoform, may serve as a biomarker for disease activity and prognosis.

Experimental Protocols for this compound Characterization

The characterization of G-NGA2 N-glycans from a glycoprotein sample involves a multi-step process. The general workflow includes the release of N-glycans from the protein backbone, fluorescent labeling of the released glycans, and subsequent analysis by chromatographic and mass spectrometric techniques.

Caption: General workflow for the characterization of this compound.

Release of N-Glycans using PNGase F

Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc of the N-glycan and the asparagine residue of the glycoprotein, releasing the entire N-glycan.

Protocol (Denaturing Conditions):

-

To 1-20 µg of glycoprotein in a microcentrifuge tube, add 1 µL of 10X Glycoprotein Denaturing Buffer and adjust the total volume to 10 µL with water.

-

Denature the glycoprotein by heating the reaction at 100°C for 10 minutes.

-

Chill the denatured sample on ice and briefly centrifuge.

-

To the 10 µL denatured sample, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40 (to counteract SDS inhibition of PNGase F), and 6 µL of water to bring the total volume to 20 µL.

-

Add 1 µL of PNGase F to the reaction mixture and mix gently.

-

Incubate the reaction at 37°C for 1 hour. Longer incubation times (4-24 hours) may be necessary for non-denaturing conditions.

Fluorescent Labeling with 2-Aminobenzamide (2-AB)

Released glycans are labeled with a fluorescent tag to enable sensitive detection during chromatographic analysis. 2-Aminobenzamide (2-AB) is a commonly used label.

Protocol:

-

Dry the released glycan sample by centrifugal evaporation.

-

Prepare the 2-AB labeling reagent by dissolving 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a solution of DMSO and glacial acetic acid.

-

Add 5 µL of the freshly prepared labeling reagent to the dried glycan sample.

-

Incubate the reaction at 65°C for 2-3 hours.

-

After incubation, cool the sample to room temperature.

Purification of Labeled N-Glycans

Excess labeling reagents must be removed prior to analysis. Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is a common method for this purification.

Protocol:

-

Condition a HILIC-SPE microplate or cartridge by washing with 70% ethanol, followed by water, and then equilibrating with 96% acetonitrile (ACN).

-

Bring the labeled glycan sample to approximately 96% ACN by adding the appropriate volume of ACN.

-

Load the sample onto the equilibrated HILIC-SPE plate/cartridge.

-

Wash the plate/cartridge multiple times with a high percentage of ACN (e.g., 96% ACN) to remove the excess fluorescent label.

-

Elute the purified, labeled N-glycans with water or a low percentage of ACN.

Analysis by HILIC-UPLC-FLR-MS

The purified, labeled N-glycans are separated and analyzed using Hydrophilic Interaction Liquid Chromatography coupled with a Fluorescence Detector (FLR) and a Mass Spectrometer (MS).

Instrumentation and Conditions:

-

Column: A HILIC column suitable for glycan analysis (e.g., Waters ACQUITY UPLC Glycan BEH Amide).

-

Mobile Phase A: 50-100 mM ammonium formate, pH 4.4.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: A linear gradient from a high percentage of ACN to a lower percentage to elute the glycans. A typical gradient might be from 70-75% ACN to 53% ACN over 25-30 minutes.

-

Flow Rate: Typically 0.4-0.6 mL/min.

-

Fluorescence Detection: Excitation at ~330-360 nm and emission at ~420-425 nm for 2-AB labeled glycans.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for MS and MS/MS analysis to determine the mass and fragmentation pattern of the glycans, confirming their structure.

Data Presentation

The analysis of G-NGA2 and other N-glycans from a glycoprotein sample results in a chromatogram where each peak corresponds to a different glycan structure. The relative abundance of each glycan can be calculated from the peak area in the fluorescence chromatogram.

Example Quantitative Data Table:

| Glycan Structure | Retention Time (min) | Relative Abundance (%) | Mass (m/z) |

| G-NGA2 (G0) | 10.5 | 45.2 | 1438.5 |

| G1 | 11.8 | 35.8 | 1600.6 |

| G2 | 13.2 | 15.3 | 1762.6 |

| Man5 | 9.8 | 3.7 | 1257.4 |

Note: The values in this table are for illustrative purposes only and will vary depending on the glycoprotein sample and analytical conditions.

Conclusion

The G-NGA2 (G0) N-glycan is a fundamental component of many glycoproteins, with a particularly significant role in modulating the function of IgG antibodies. Its characterization is crucial for understanding the biological activity of these proteins and for the development of therapeutic antibodies with optimized effector functions. The experimental protocols detailed in this guide provide a robust framework for the release, labeling, and analysis of G-NGA2 and other N-glycans. A thorough understanding of the structure and function of G-NGA2 is essential for researchers, scientists, and drug development professionals working in the fields of glycobiology, immunology, and biopharmaceuticals.

References

The Influence of G-NGA2 N-Glycosylation on Protein Cellular Localization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular localization of proteins bearing the G-NGA2 N-glycan, a monogalactosylated, asialo, bi-antennary oligosaccharide. N-linked glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Understanding how specific glycan structures, such as G-NGA2, contribute to the subcellular destination of glycoproteins is paramount for advancing our knowledge of cell biology and for the development of novel therapeutics.

Introduction to this compound

The this compound, also known as NGA2 or G0, is a complex bi-antennary N-glycan. Its structure consists of a core pentasaccharide (Man3GlcNAc2) with two antennae, one of which is capped with a galactose residue. The absence of sialic acid designates it as "asialo." This particular glycan is found on a variety of mammalian glycoproteins, including serum proteins like asialo-transferrin, fibrin, and immunoglobulins (IgG), highlighting its prevalence in both secreted and membrane-bound proteins.[1][2]

The biosynthesis of G-NGA2, like other complex N-glycans, is a sequential process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. The final structure is determined by the concerted action of various glycosidases and glycosyltransferases. The presence or absence of terminal galactose is a key step in the diversification of N-glycan structures and can have significant biological implications.

Mechanisms of Glycan-Mediated Protein Localization

N-glycosylation, including the presence of structures like G-NGA2, influences protein localization through several direct and indirect mechanisms:

-

Quality Control in the Endoplasmic Reticulum: N-glycans are essential for the proper folding of many proteins in the ER. Chaperone proteins, such as calnexin and calreticulin, bind to monoglucosylated N-glycans, assisting in the folding process. Improperly folded glycoproteins are retained in the ER and eventually targeted for ER-associated degradation (ERAD). Therefore, the initial attachment of the core glycan structure is a critical checkpoint for entry into the secretory pathway.[3] Studies involving site-directed mutagenesis to remove N-glycosylation sites have demonstrated that the absence of N-glycans can lead to protein misfolding and retention in the ER.[3][4]

-

Golgi-to-Lysosome Trafficking: While not directly involving the G-NGA2 structure, the mannose-6-phosphate (M6P) pathway is a prime example of glycan-dependent protein sorting. Specific N-glycans on lysosomal hydrolases are modified with M6P in the cis-Golgi. This M6P tag is recognized by M6P receptors in the trans-Golgi network, leading to the packaging of these enzymes into clathrin-coated vesicles destined for the lysosome. This illustrates a direct role for a specific glycan modification in dictating a protein's subcellular destination.

-

Galectin-Glycan Lattice and Plasma Membrane Retention: Galectins are a family of carbohydrate-binding proteins (lectins) that can bind to β-galactoside-containing glycans, such as the terminal galactose on G-NGA2. On the cell surface, galectins can cross-link glycoproteins, forming a "galectin-glycan lattice." This lattice can regulate the lateral mobility and endocytosis of membrane proteins, thereby influencing their residence time on the plasma membrane. For instance, the formation of this lattice can inhibit the internalization of certain growth factor receptors, prolonging their signaling activity at the cell surface.

-

Apical and Basolateral Sorting in Polarized Cells: In polarized epithelial cells, N-glycans have been implicated in the sorting of proteins to either the apical or basolateral membrane. While the precise signals are complex and can be protein-specific, the presence and structure of N-glycans are known to be important factors.

Quantitative Analysis of Glycoprotein Localization

Quantitative glycoproteomics allows for the determination of the abundance of specific glycoproteins and their associated glycoforms in different subcellular compartments. This data is invaluable for understanding the role of glycans like G-NGA2 in protein trafficking.

| Protein | Glycan Type | Subcellular Localization | Relative Abundance (%) | Reference |

| Transferrin Receptor | Complex Bi-antennary (including G-NGA2) | Plasma Membrane | 85 | [General knowledge, not from a specific cited paper] |

| IgG | Complex Bi-antennary (including G-NGA2) | Secreted | 95 | [General knowledge, not from a specific cited paper] |

| EGFR | Complex Bi-antennary | Plasma Membrane | 90 | [General knowledge, not from a specific cited paper] |

| Lysosomal Hydrolase | High-mannose, M6P-modified | Lysosome | 98 | [General knowledge, not from a specific cited paper] |

Note: The data in this table is illustrative and represents typical findings in the field. Specific quantitative values can vary significantly depending on the cell type, physiological state, and the specific protein.

Experimental Protocols

Protocol for Subcellular Fractionation and Glycoprotein Enrichment

This protocol describes the isolation of different cellular compartments followed by the enrichment of glycoproteins using lectin affinity chromatography.

1. Subcellular Fractionation:

- Homogenize cultured cells or tissues in a hypotonic buffer containing protease and phosphatase inhibitors.

- Perform differential centrifugation to separate the nuclear, mitochondrial, microsomal (ER and Golgi), and cytosolic fractions.

- Further purify the plasma membrane fraction using a sucrose density gradient centrifugation.

- Validate the purity of each fraction by Western blotting for marker proteins of each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, GM130 for Golgi, and Na+/K+-ATPase for plasma membrane).

2. Glycoprotein Enrichment using Ricinus communis Agglutinin I (RCA I) Affinity Chromatography:

- RCA I is a lectin that binds to terminal galactose residues, making it suitable for enriching proteins with G-NGA2 glycans.

- Solubilize the protein fractions in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40).

- Load the solubilized protein extract onto an RCA I-agarose column.

- Wash the column extensively with the solubilization buffer to remove non-specifically bound proteins.

- Elute the bound glycoproteins using a buffer containing a high concentration of a competing sugar, such as lactose or galactose.

- Concentrate the eluted glycoprotein fraction and proceed with protein identification and glycan analysis.

Protocol for N-Glycan Analysis by HILIC-UPLC

This protocol outlines the release and fluorescent labeling of N-glycans for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) with Ultra-Performance Liquid Chromatography (UPLC).

1. N-Glycan Release:

- Denature the glycoprotein sample by heating in the presence of a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

- Incubate the denatured protein with Peptide-N-Glycosidase F (PNGase F) overnight at 37°C to release the N-glycans.

2. Fluorescent Labeling:

- Dry the released glycans using a vacuum centrifuge.

- Redissolve the glycans in a labeling solution containing a fluorescent tag, such as 2-aminobenzamide (2-AB), and a reducing agent (e.g., sodium cyanoborohydride).

- Incubate at 65°C for 2-3 hours.

3. Labeled Glycan Cleanup:

- Remove excess fluorescent label using a solid-phase extraction (SPE) cartridge with a hydrophilic stationary phase.

4. HILIC-UPLC Analysis:

- Inject the purified, labeled N-glycans onto a HILIC-UPLC system equipped with a fluorescence detector.

- Separate the glycans using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

- Identify the G-NGA2 glycan peak by comparing its retention time to that of a known G-NGA2 standard.

- Quantify the relative abundance of the G-NGA2 peak by integrating its area.

Visualizing Glycan-Mediated Cellular Processes

N-Glycan Biosynthesis and Trafficking Pathway

Caption: N-Glycan biosynthesis, processing, and protein trafficking pathway.

Experimental Workflow for Glycoprotein Localization```dot

Caption: Galectin-glycan lattice modulating receptor signaling at the cell surface.

Role in Signaling Pathways

N-glycans on cell surface receptors play crucial roles in modulating signal transduction. The presence of specific glycan structures, such as G-NGA2, can influence:

-

Ligand Binding: Glycans can directly participate in the ligand-binding site or sterically hinder or facilitate ligand access.

-

Receptor Dimerization and Clustering: The formation of receptor dimers or higher-order clusters, often a prerequisite for signaling activation, can be influenced by the glycan profile of the receptors. The galectin-glycan lattice is a key example of glycan-mediated receptor organization.

-

Receptor Stability and Turnover: As discussed, glycosylation affects protein stability and can influence the rate of receptor endocytosis and degradation, thereby controlling the duration of signaling.

Changes in the glycosylation of key signaling receptors, such as receptor tyrosine kinases (e.g., EGFR), are frequently observed in diseases like cancer and can contribute to aberrant signaling and disease progression.

Conclusion

The this compound, as a specific structural motif on glycoproteins, plays a multifaceted role in determining their cellular fate. While a direct "zip code" function for G-NGA2 in protein localization is not established, its influence on protein folding, quality control, and interaction with lectins like galectins are critical determinants of a glycoprotein's journey through the secretory pathway and its residence at its final destination. The experimental approaches outlined in this guide provide a framework for researchers to investigate the intricate relationship between specific N-glycan structures and the subcellular localization of their protein carriers, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutic strategies.

References

- 1. NGA2 Glycan/G0 • QA-Bio• >90% Purity • Mass Spec Grade • No Salts [qa-bio.com]

- 2. NGA2 2-AA Glycan /G0 • QA-Bio • 2-AA Labeled G0 [qa-bio.com]

- 3. The Role of N-Glycosylation in Folding, Trafficking, and Functionality of Lysosomal Protein CLN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Glycosylation Is Critical for the Stability and Intracellular Trafficking of Glucose Transporter GLUT4 - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of G-NGA2 N-Glycan Structures: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a critical post-translational modification influencing a vast array of biological processes. Among the myriad of glycan structures, the asialo-, agalacto-, biantennary N-glycan, commonly referred to as G-NGA2 or NA2, has emerged as a key modulator of immune and metabolic homeostasis. This technical guide provides an in-depth exploration of the evolutionary conservation of the G-NGA2 N-glycan structure, its functional roles in signaling pathways, and detailed methodologies for its characterization. While the precise quantitative distribution of G-NGA2 across a wide phylogenetic spectrum remains an area of active research, this document synthesizes current knowledge on the conservation of the underlying biosynthetic machinery and the functional significance of this specific glycan structure in mammals.

Introduction to this compound

The this compound is a complex biantennary oligosaccharide with a core structure of Man3GlcNAc2, lacking terminal sialic acid and galactose residues. Its systematic nomenclature is Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc-Asn. This particular glycan has been identified as an endogenous ligand for the Dendritic Cell Immunoreceptor (DCIR), a C-type lectin receptor that plays a crucial role in regulating immune responses and bone metabolism[1][2][3][4][5]. The interaction between G-NGA2 and DCIR initiates an inhibitory signaling cascade, highlighting the importance of this specific glycan structure in maintaining physiological balance.

Evolutionary Conservation of N-Glycan Biosynthesis

While direct quantitative evidence for the conservation of the G-NGA2 structure across diverse species is limited, the fundamental enzymatic machinery responsible for its synthesis is highly conserved among eukaryotes. The biosynthesis of all N-glycans begins in the endoplasmic reticulum with the assembly of a common lipid-linked oligosaccharide precursor (Glc3Man9GlcNAc2-P-P-Dol), which is then transferred en bloc to nascent polypeptide chains.

Subsequent processing in the Golgi apparatus, involving a series of glycosidases and glycosyltransferases, generates the vast diversity of N-glycan structures. The formation of biantennary N-glycans, the foundational structure of G-NGA2, is a key step in this pathway and is a characteristic feature of N-glycan processing in both plants and animals. While invertebrates exhibit a high degree of variability in their N-glycan modifications, the core biosynthetic pathways for complex N-glycans are present. In vertebrates, the enzymes responsible for generating biantennary structures are highly conserved, suggesting that the potential to produce G-NGA2 is widespread among these species.

Quantitative Data on N-Glycan Distribution

Obtaining precise quantitative data for a single glycan structure across multiple species is a significant challenge in glycomics. Current research provides broad overviews of glycan profiles in various organisms but often lacks the specific quantification of individual isomers like G-NGA2.

The following table summarizes the general distribution of major N-glycan types across different taxa, providing a context for the potential presence of G-NGA2. It is important to note that the relative abundance of specific structures can vary significantly depending on the species, tissue, and physiological state.

| Taxon | High-Mannose | Paucimannose | Complex Biantennary (Potential for G-NGA2) | Sialylated | Other Modifications |

| Vertebrates (Mammals) | Present | Low Abundance | Abundant | Abundant (Neu5Ac, Neu5Gc) | Core fucosylation |

| Vertebrates (Birds, Reptiles, Fish) | Present | Present | Present | Variable | Core fucosylation |

| Invertebrates (e.g., Insects, Molluscs) | Present | Abundant | Variable | Rare | High diversity (fucosylation, methylation, zwitterionic moieties) |

| Plants | Present | Abundant | Present | Absent | Xylose, core α1,3-fucose |

| Fungi (e.g., Yeast) | Abundant | Absent | Absent | Absent | Extended mannose chains |

Functional Role of G-NGA2 in DCIR Signaling

The most well-characterized function of G-NGA2 is its role as a ligand for the Dendritic Cell Immunoreceptor (DCIR). This interaction is crucial for maintaining immune homeostasis and regulating bone density.

The DCIR Signaling Pathway

DCIR is a type II C-type lectin receptor containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) in its cytoplasmic tail. Binding of G-NGA2, present on the surface of various cells including bone and myeloid cells, to the carbohydrate recognition domain (CRD) of DCIR leads to the phosphorylation of the ITIM domain. This phosphorylation event creates a docking site for the recruitment of the tyrosine phosphatases SHP-1 and SHP-2. These phosphatases, in turn, dephosphorylate downstream signaling molecules, leading to the suppression of cellular activation.

Biological Consequences of DCIR Activation by G-NGA2

-

Inhibition of Osteoclastogenesis: The DCIR-G-NGA2 interaction negatively regulates the differentiation of osteoclasts, the cells responsible for bone resorption. This helps in maintaining bone density and preventing excessive bone loss.

-

Suppression of Dendritic Cell (DC) Function: Activation of DCIR by G-NGA2 suppresses the maturation and antigen-presenting capacity of dendritic cells. This contributes to the maintenance of peripheral tolerance and prevents inappropriate immune activation.

Experimental Protocols for G-NGA2 Analysis

The characterization and quantification of G-NGA2 require a multi-step workflow involving glycan release, labeling, and analysis.

N-Glycan Release from Glycoproteins

Objective: To cleave N-glycans from the protein backbone.

Method: Enzymatic Release with PNGase F

-

Denaturation: Solubilize 50-100 µg of the glycoprotein sample in a denaturation buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% SDS and 50 mM DTT). Heat at 95°C for 5 minutes.

-

Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 120 mM. Incubate in the dark for 30 minutes.

-

PNGase F Digestion: Add a non-ionic detergent (e.g., NP-40 to 1% final concentration) to sequester the SDS. Add 1-2 units of Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 16-24 hours.

Fluorescent Labeling of Released N-Glycans

Objective: To attach a fluorescent tag to the reducing end of the released glycans for sensitive detection.

Method: Reductive Amination with 2-Aminobenzamide (2-AB)

-

Drying: Dry the released glycan sample completely using a vacuum centrifuge.

-

Labeling Reaction: Resuspend the dried glycans in a solution of 2-aminobenzamide (2-AB) and sodium cyanoborohydride in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.

-

Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.

-

Cleanup: Remove excess labeling reagents using a solid-phase extraction (SPE) cartridge (e.g., a graphitized carbon or a hydrophilic interaction liquid chromatography-based cartridge).

Analysis by HILIC-UPLC-FLR-MS

Objective: To separate, identify, and quantify the labeled N-glycans.

Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system coupled to a fluorescence detector (FLR) and an electrospray ionization mass spectrometer (ESI-MS).

Methodology:

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., an amide-based stationary phase).

-

Mobile Phase A: 100 mM ammonium formate, pH 4.4.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a high percentage of mobile phase B to a lower percentage to elute the glycans based on their hydrophilicity (smaller, less complex glycans elute earlier).

-

-

Detection and Identification:

-

Fluorescence Detection: Monitor the elution of 2-AB labeled glycans using an FLR detector (Excitation: ~330 nm, Emission: ~420 nm).

-

Mass Spectrometry: The eluent is directed to an ESI-MS for accurate mass determination of the eluting glycans. Fragmentation analysis (MS/MS) can be performed to confirm the glycan structure.

-

-

Quantification: The relative abundance of each glycan, including G-NGA2, is determined by integrating the peak area from the fluorescence chromatogram.

Conclusion and Future Directions

The this compound structure plays a significant and conserved role in mammalian immune and metabolic regulation through its interaction with the DCIR receptor. While the biosynthetic machinery for its production is evolutionarily ancient, a detailed understanding of the quantitative distribution and conservation of the G-NGA2 structure itself across a broader range of species awaits further investigation. Advances in quantitative glycomics and comparative glycoproteomics will be instrumental in elucidating the evolutionary trajectory of this and other specific glycan structures. For drug development professionals, the DCIR-G-NGA2 signaling axis presents a potential target for therapeutic intervention in autoimmune diseases and bone disorders. The methodologies outlined in this guide provide a robust framework for the continued exploration of the functional and evolutionary significance of G-NGA2.

References

- 1. Glycan diversity in the course of vertebrate evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species-specific N-glycan patterns in animal and human breast milk samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DCIR and its ligand asialo-biantennary N-glycan regulate DC function and osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DCIR and its ligand asialo-biantennary N-glycan regulate DC function and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of G-NGA2 N-Glycan in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function, thereby playing a pivotal role in a myriad of cell signaling pathways. Alterations in N-glycan structures are increasingly recognized as hallmarks of various physiological and pathological states, including cancer and immune disorders.[1] This technical guide provides an in-depth exploration of the G-NGA2 N-glycan, a monogalactosylated, asialo, bi-antennary N-linked glycan, and its role in cellular signaling.[2] While direct studies on G-NGA2 are emerging, this guide synthesizes current knowledge on the functional implications of its core structural features—asialylation, monogalactosylation, and bi-antennary branching—to elucidate its potential impact on key signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs) and integrins. Detailed experimental protocols for the characterization of G-NGA2 and its interactions, alongside quantitative data on related glycan structures, are presented to equip researchers with the necessary tools to investigate this specific glycan's function. Furthermore, this guide utilizes Graphviz diagrams to visually represent the complex signaling networks and experimental workflows discussed.

Introduction to this compound

The this compound, also known as G0, is an N-linked oligosaccharide characterized by a bi-antennary structure that lacks terminal sialic acid residues (asialo) and has one galactose residue (monogalactosylated).[2] Its core structure is composed of two N-acetylglucosamine (GlcNAc) residues and three mannose residues, which can be further extended. The specific structure of G-NGA2 makes it a key intermediate in the N-glycosylation pathway and a potential modulator of protein function and cell signaling. The absence of sialic acid and the presence of a single terminal galactose can influence interactions with glycan-binding proteins (lectins), such as galectins, which are known to modulate cell-cell adhesion, cell-matrix interactions, and receptor signaling.[3][4]

G-NGA2 and Its Potential Role in Receptor Tyrosine Kinase (RTK) Signaling

N-glycans are known to play crucial roles in the function of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). The glycosylation status of RTKs can affect ligand binding, receptor dimerization, and subsequent downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

The asialo nature of G-NGA2 suggests a potential role in modulating galectin-mediated lattice formation on the cell surface. Galectins can cross-link glycoproteins, thereby regulating receptor clustering and residency time at the plasma membrane. A monogalactosylated structure like G-NGA2 could participate in these lattices, influencing the spatial organization and signaling output of RTKs. For instance, alterations in galectin lattice integrity have been shown to impact EGFR signaling and endocytosis.

G-NGA2 in Integrin-Mediated Cell Adhesion and Migration

Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a central role in cell adhesion, migration, and signaling. The N-glycosylation of integrin subunits is known to modulate their function, affecting ligand binding affinity and downstream signaling pathways that control cytoskeletal organization and cell motility.

The presence of a G-NGA2 glycan on integrins could influence their interaction with the extracellular matrix (ECM) and with other cell surface receptors. The lack of negatively charged sialic acid might alter the electrostatic interactions involved in ligand binding. Furthermore, as with RTKs, G-NGA2 could participate in galectin-mediated cross-linking of integrins, thereby modulating the formation of focal adhesions and the dynamics of cell migration.

Quantitative Data on Related Glycan Structures

While specific quantitative data for G-NGA2's direct impact on signaling pathways is still limited, studies on similar glycan structures provide valuable insights. The following tables summarize quantitative findings on how related asialo, agalacto, and monogalactosylated N-glycans affect protein interactions and cellular processes.

Table 1: Impact of Asialo-/Agalacto- N-Glycans on Receptor Binding Affinity

| Glycoprotein | Interacting Partner | Glycan Change | Effect on Binding Affinity (KD) | Reference |

| IgG1 | FcγRIIIa | Removal of sialic acid | Minimal change | |

| IgA2 | FcαRI | Removal of sialic acid | Slight increase in KD |

Table 2: Functional Effects of Altered Glycosylation on Cell Behavior

| Cell Type | Glycoprotein | Glycan Alteration | Observed Functional Effect | Reference |

| Ovarian Cancer Cells | Integrin α2 | Reduced N-glycosylation | Decreased adhesion to collagen | |

| Melanoma Cells | Integrin α3β1 | Increased β1,6 GlcNAc branching | Enhanced metastatic potential |

Experimental Protocols

Protocol for N-Glycan Release and Labeling for Analysis

This protocol outlines the enzymatic release of N-glycans from a purified glycoprotein, followed by fluorescent labeling for subsequent analysis by HPLC or mass spectrometry.

Materials:

-

Purified glycoprotein (e.g., 50 µg)

-

Denaturation Buffer: 5% SDS, 500 mM DTT

-

10% NP-40 solution

-

PNGase F enzyme

-

0.1% Formic acid

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])

-

Labeling mixture: 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in DMSO/acetic acid

-

Acetonitrile (ACN)

-

HILIC SPE cartridges

Procedure:

-

Denaturation: To the glycoprotein sample, add Denaturation Buffer to a final concentration of 0.5% SDS and 50 mM DTT. Incubate at 100°C for 10 minutes.

-

Enzymatic Release: Cool the sample to room temperature. Add 10% NP-40 solution to a final concentration of 1%. Add PNGase F (according to manufacturer's instructions) and incubate overnight at 37°C.

-

Acidification: Add 0.1% formic acid to convert the released glycans to their aldose form.

-

Purification: Purify the released N-glycans using a HILIC SPE cartridge to remove peptides and other contaminants. Elute the glycans with water.

-

Fluorescent Labeling: Dry the purified glycans by centrifugal evaporation. Re-suspend in the labeling mixture and incubate at 65°C for 2 hours.

-

Clean-up: Remove excess fluorescent label using a HILIC SPE cartridge. Elute the labeled glycans with water.

-

Analysis: The labeled N-glycans are now ready for analysis by HILIC-HPLC with fluorescence detection or by mass spectrometry.

Protocol for Site-Specific N-Glycosylation Analysis by Mass Spectrometry

This protocol provides a method for identifying the specific sites of N-glycosylation and the types of glycans present at each site on a protein.

Materials:

-

Purified glycoprotein (~30 µg)

-

Proteases (e.g., Trypsin, Chymotrypsin)

-

Endoglycosidase H (Endo H)

-

PNGase F

-

LC-MS/MS system

Procedure:

-

Proteolytic Digestion: Digest the glycoprotein with a specific protease (e.g., trypsin) to generate peptides. For comprehensive coverage, a second digestion with a different protease can be performed on a separate aliquot.

-

Endoglycosidase Treatment:

-

Sample 1 (Control): No enzyme treatment.

-

Sample 2 (Endo H): Treat the glycopeptide mixture with Endo H. This will cleave high-mannose and hybrid N-glycans, leaving a single GlcNAc residue attached to the asparagine.

-

Sample 3 (PNGase F): Treat the glycopeptide mixture with PNGase F. This will cleave all N-glycans, converting the asparagine to aspartic acid (a +1 Da mass shift).

-

-

LC-MS/MS Analysis: Analyze all three samples by LC-MS/MS.

-

Data Analysis:

-

Identify peptides from the control sample to locate potential glycosylation sites.

-

In the Endo H-treated sample, identify peptides with a mass shift corresponding to a single GlcNAc residue to confirm high-mannose or hybrid glycan occupancy.

-

In the PNGase F-treated sample, identify peptides with a +1 Da mass shift at the asparagine residue to confirm N-glycosylation.

-

By comparing the spectra from the three samples, the occupancy and the general type of glycan (high-mannose/hybrid vs. complex) at each site can be determined.

-

Conclusion and Future Directions

The this compound, defined by its monogalactosylated, asialo, bi-antennary structure, is positioned to be a subtle yet significant modulator of cell signaling. While direct evidence specifically linking G-NGA2 to the regulation of pathways such as RTK and integrin signaling is still being gathered, the functional implications of its structural characteristics are profound. The absence of sialic acid and the presence of a terminal galactose suggest a role in mediating interactions with galectins, thereby influencing the organization and function of cell surface receptors.

Future research should focus on elucidating the specific protein interactome of G-NGA2 and quantifying its impact on the kinetics of receptor-ligand binding and the activation of downstream signaling cascades. The use of advanced mass spectrometry techniques for site-specific glycan analysis, coupled with cell-based signaling assays, will be crucial in unraveling the precise role of this N-glycan. A deeper understanding of how G-NGA2 and similar glycan structures fine-tune cellular signaling will open new avenues for the development of novel therapeutics targeting glycosylation pathways in cancer and other diseases.

References

- 1. Functional roles of N-glycans in cell signaling and cell adhesion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Galectin–glycan lattices regulate cell-surface glycoprotein organization and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galectin-glycan lattices regulate cell-surface glycoprotein organization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Monoclonal Antibodies with G-NGA2 N-Glycan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation of monoclonal antibodies (mAbs), particularly within the crystallizable fragment (Fc) region, is a critical quality attribute that profoundly influences their stability, efficacy, and safety. The specific glycan structures attached to the conserved Asn297 residue of the heavy chain dictate the antibody's interaction with Fc receptors (FcγRs) on immune cells, thereby modulating effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).

This document provides a detailed protocol for the chemoenzymatic modification of monoclonal antibodies to install a specific, homogeneous glycoform: the G-NGA2 N-Glycan. G-NGA2, also known as the G0 glycoform, is an asialo-, agalacto-, bi-antennary complex-type N-glycan. The presence of this glycan structure, characterized by terminal N-acetylglucosamine (GlcNAc) residues, is of significant interest in immunological research. Increased levels of agalactosylated (G0) antibodies have been associated with certain autoimmune conditions and are known to modulate interactions with FcγRs and the complement system, potentially through the mannose-binding lectin pathway[1].

By employing a robust glycoengineering strategy that utilizes endoglycosidases, researchers can produce homogeneously glycosylated antibodies. This enables precise structure-function relationship studies and the development of next-generation therapeutics with tailored effector functions. The following protocol details a two-step chemoenzymatic process: (1) deglycosylation of the native heterogeneous mAb glycans and (2) transglycosylation with a synthetically prepared G-NGA2-oxazoline derivative.

Experimental Protocols

Part 1: Synthesis of G-NGA2-Oxazoline Donor

The successful transglycosylation reaction requires the this compound to be activated as a glycan oxazoline. This can be achieved through total synthesis or by enzymatic modification of glycans isolated from natural sources, followed by chemical activation.

Materials:

-

This compound (Asialo-, agalacto-, bi-antennary N-glycan)

-

2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Sephadex G-15 or equivalent size-exclusion chromatography column

-

Lyophilizer

Protocol:

-

Dissolution: Dissolve 10 mg of purified this compound in 500 µL of distilled water.

-

Activation: In a separate vial, dissolve 5 equivalents of 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in 200 µL of anhydrous DMF.

-

Reaction: Add the DMC solution to the G-NGA2 solution, followed by the addition of 10 equivalents of triethylamine (TEA) to catalyze the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Purification: Purify the resulting G-NGA2-oxazoline using a size-exclusion chromatography column (e.g., Sephadex G-15) equilibrated with 0.03% triethylamine in water.

-

Lyophilization: Lyophilize the fractions containing the purified product to obtain the G-NGA2-oxazoline as a white powder.

-